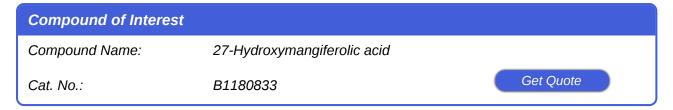




Application Notes and Protocols: C. elegans Lifespan Assay with 27-Hydroxymangiferolic Acid

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Audience: Researchers, scientists, and drug development professionals.

Introduction: **27-Hydroxymangiferolic acid** (27-HMA) is a natural compound that has demonstrated potential in extending the lifespan and healthspan of the model organism Caenorhabditis elegans.[1][2] This document provides detailed application notes and protocols for conducting lifespan and healthspan assays in C. elegans treated with 27-HMA. The findings suggest that 27-HMA may exert its effects through the activation of nuclear hormone receptors (NHRs) and potential interactions with the insulin/insulin-like growth factor-1 signaling (IIS) pathway.[1][2]

Data Presentation

Table 1: Effect of **27-Hydroxymangiferolic Acid** (27-HMA) on the Lifespan of Wild-Type C. elegans



Concentration of 27-HMA (μM)	Lifespan Extension (%)
20	7.34%
50	12.78%
100	16.67%
150	9.41%
200	6.03%

Data extracted from studies on N2 wild-type nematodes treated from the L4 stage.[3]

Table 2: Healthspan Improvements in C. elegans Treated with 27-HMA

Healthspan Parameter	Observation
Pharyngeal Pumping Rate	Significantly improved with 27-HMA treatment compared to the control group.[2]
Body Bend Rate	Significantly improved with 27-HMA treatment compared to the control group.[2]
Motility	Enhanced in 27-HMA-treated nematodes.[2]

Experimental Protocols

This section details the methodology for performing a C. elegans lifespan assay with 27-HMA.

1. Materials and Reagents:

• C. elegans strain: Wild-type N2

• E. coli strain: OP50

• Nematode Growth Medium (NGM) agar plates

· S-basal buffer



- **27-Hydroxymangiferolic acid** (27-HMA) stock solution (in a suitable solvent like DMSO)
- Fluorodeoxyuridine (FUDR) solution (to prevent progeny growth)
- M9 buffer
- Platinum wire pick
- Stereomicroscope
- Incubator set to 20°C
- 2. C. elegans Synchronization:
- Prepare NGM plates seeded with E. coli OP50.
- Allow gravid adult worms to lay eggs for a few hours.
- Remove the adult worms, leaving a synchronized population of eggs.
- Incubate the plates at 20°C until the worms reach the L4 larval stage.
- 3. 27-HMA Treatment:
- Prepare NGM plates containing the desired final concentrations of 27-HMA (e.g., 20, 50, 100, 150, 200 μM) and a vehicle control (e.g., DMSO).
- Add FUDR to the NGM plates to prevent the growth of progeny, which can complicate lifespan scoring.
- Transfer synchronized L4 stage worms to the control and 27-HMA-containing plates.
- 4. Lifespan Assay:
- Incubate the worms at 20°C.
- Score the worms daily or every other day for survival. A worm is considered dead if it does
 not respond to gentle prodding with a platinum wire pick.



- Transfer the worms to fresh plates every 2-3 days to avoid contamination and ensure a consistent supply of food and 27-HMA.
- Record the number of live and dead worms at each time point.
- Continue the assay until all worms have died.
- 5. Healthspan Assays (Optional):
- Pharyngeal Pumping: At specific time points during the lifespan assay, measure the number of pharyngeal contractions per minute for a subset of worms.
- Body Bends: Count the number of sinusoidal body bends a worm makes in a specific time frame (e.g., 30 seconds) on an unseeded NGM plate.
- Motility: Observe and score the general movement of the worms, categorizing them as freely moving, moving only upon stimulation, or only showing head and tail movement.[4]
- 6. Data Analysis:
- Generate survival curves using the Kaplan-Meier method.
- Perform statistical analysis (e.g., log-rank test) to determine if the differences in lifespan between the control and treated groups are statistically significant.

Mandatory Visualizations



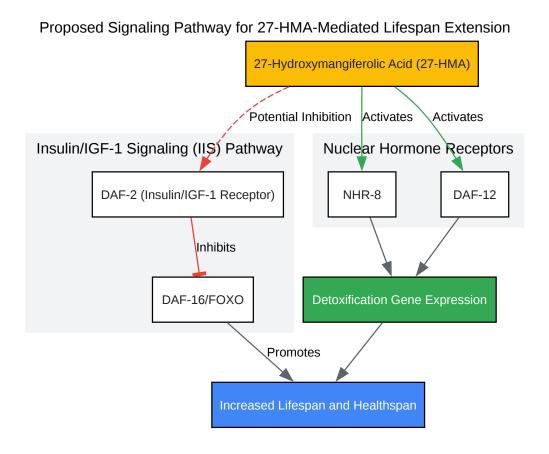
Synchronize C. elegans Population Prepare NGM Plates with 27-HMA, FUDR, and E. coli OP50 Experiment Transfer L4 Stage Worms to Experimental Plates Incubate at 20°C Score Survival Daily/Every Other Day Every 2-3 days Data Analysis Generate Kaplan-Meier Survival Curves Perform Log-Rank Test

Experimental Workflow for C. elegans Lifespan Assay with 27-HMA

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Caption: Workflow for the C. elegans lifespan assay with 27-HMA.





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Caption: Proposed signaling pathway of 27-HMA in C. elegans.

Discussion and Conclusion

27-Hydroxymangiferolic acid has been shown to extend the lifespan of C. elegans in a dose-dependent manner, with an optimal concentration around 100 μ M.[3] The mechanism of action appears to be linked to the activation of the nuclear hormone receptors NHR-8 and DAF-12, which are homologs of mammalian FXR.[1][2] The longevity-promoting effects of 27-HMA are diminished in mutants of these receptors, supporting their crucial role.[1][2]

Furthermore, there is evidence suggesting an association with the insulin/IGF-1 signaling pathway, a key regulator of lifespan in many organisms.[2][5] It is hypothesized that 27-HMA







may modulate this pathway, potentially leading to the activation of downstream transcription factors that promote longevity.[2] The compound also enhances the expression of detoxification genes, which contributes to increased stress resistance and a longer, healthier life.[1][2]

In conclusion, 27-HMA is a promising compound for further investigation in the field of aging and drug development. The protocols and data presented here provide a framework for researchers to explore its effects and mechanisms of action in C. elegans.

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